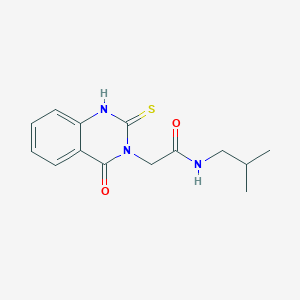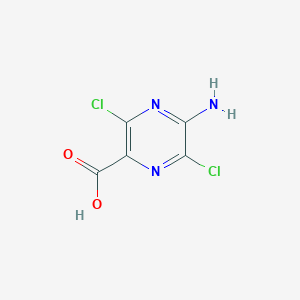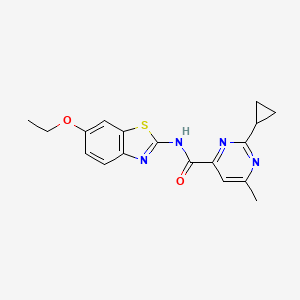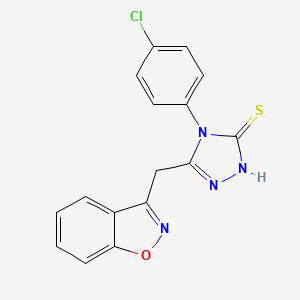
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and inflammation.
作用機序
The mechanism of action of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the inhibition of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide binds to the cysteine residue of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been found to suppress the production of pro-inflammatory cytokines in immune cells, leading to anti-inflammatory effects. In addition, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activation of T cells and B cells, leading to potential therapeutic effects in autoimmune diseases.
実験室実験の利点と制限
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages for lab experiments, including its low molecular weight, high solubility, and easy accessibility. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is also relatively stable and has a long shelf life. However, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has some limitations, including its potential toxicity and non-specific effects on other signaling pathways. Therefore, careful consideration and optimization of experimental conditions are required to ensure the specificity and reproducibility of the results.
将来の方向性
There are several future directions for the use of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in scientific research. One potential direction is the development of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide derivatives with improved specificity and potency. Another direction is the investigation of the potential therapeutic effects of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the combination of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide with other therapeutic agents may enhance its efficacy and reduce potential side effects. Overall, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has great potential for further scientific research and therapeutic development.
合成法
The synthesis of N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 2-methylpropylamine and subsequently with thioacetic acid. The final product is obtained through crystallization and purification steps.
科学的研究の応用
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been used in various scientific research studies due to its potential therapeutic effects. In cancer research, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to have potential therapeutic effects in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(2-methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)7-15-12(18)8-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNNOXFNXJXZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456122.png)
![Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2456124.png)

![Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2456128.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2456129.png)

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2456132.png)

![N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea](/img/structure/B2456134.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)

![2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2456140.png)
![2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456143.png)
